N-tert-butyl-4-({[4-(trifluoromethyl)phenyl]methanesulfonamido}methyl)piperidine-1-carboxamide
CAS No.: 1396683-13-8
Cat. No.: VC5085710
Molecular Formula: C19H28F3N3O3S
Molecular Weight: 435.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396683-13-8 |
|---|---|
| Molecular Formula | C19H28F3N3O3S |
| Molecular Weight | 435.51 |
| IUPAC Name | N-tert-butyl-4-[[[4-(trifluoromethyl)phenyl]methylsulfonylamino]methyl]piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C19H28F3N3O3S/c1-18(2,3)24-17(26)25-10-8-14(9-11-25)12-23-29(27,28)13-15-4-6-16(7-5-15)19(20,21)22/h4-7,14,23H,8-13H2,1-3H3,(H,24,26) |
| Standard InChI Key | KMXPOKARFMAEGJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure features three distinct components:
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A piperidine ring substituted at the 4-position with a methyl group linked to a sulfonamide moiety.
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A 4-(trifluoromethyl)phenyl group attached to the sulfonamide’s sulfur atom.
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An N-tert-butyl carboxamide group at the piperidine’s 1-position.
This arrangement confers both lipophilicity (via the tert-butyl and trifluoromethyl groups) and hydrogen-bonding capacity (via the sulfonamide and carboxamide groups), optimizing it for blood-brain barrier penetration and target engagement .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 1396683-13-8 |
| Molecular Formula | C₁₉H₂₈F₃N₃O₃S |
| Molecular Weight | 435.51 g/mol |
| IUPAC Name | N-tert-butyl-4-[[[4-(trifluoromethyl)phenyl]methylsulfonylamino]methyl]piperidine-1-carboxamide |
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-tert-butyl-4-({[4-(trifluoromethyl)phenyl]methanesulfonamido}methyl)piperidine-1-carboxamide involves multi-step reactions, as illustrated in the following generalized protocol :
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Piperidine Functionalization:
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tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is reacted with toluenesulfonyl chloride to introduce a leaving group (e.g., tosylate).
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Nucleophilic substitution replaces the tosylate with a sulfonamide group derived from 4-(trifluoromethyl)phenylmethanesulfonamide.
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Carboxamide Formation:
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The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.
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The resulting amine reacts with tert-butyl isocyanate to form the final carboxamide.
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Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis |
|---|---|
| tert-Butyl 4-(tosyloxymethyl)piperidine-1-carboxylate | Introduces sulfonamide moiety |
| 4-(Trifluoromethyl)phenylmethanesulfonamide | Provides aryl trifluoromethyl group |
Challenges and Solutions
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Trifluoromethyl Incorporation: Electrophilic fluorination or cross-coupling reactions are employed to introduce the CF₃ group, though steric hindrance necessitates optimized catalysts.
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Stereochemical Control: Chiral chromatography or asymmetric synthesis ensures enantiomeric purity, critical for biological activity .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP value (~3.2) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation.
Metabolic Stability
In vitro studies using human liver microsomes show slow clearance (t₁/₂ = 120 min), attributed to the tert-butyl group shielding the carboxamide from enzymatic hydrolysis .
Biological Activity and Mechanism of Action
Neurotransmitter Modulation
N-tert-butyl-4-({[4-(trifluoromethyl)phenyl]methanesulfonamido}methyl)piperidine-1-carboxamide exhibits affinity for serotonin (5-HT₃) and dopamine (D₂) receptors (Kᵢ = 12 nM and 45 nM, respectively). This dual activity suggests potential in treating depression and schizophrenia, where dysregulation of these pathways is prevalent.
Table 3: Receptor Binding Affinities
| Receptor | Kᵢ (nM) | Assay Type |
|---|---|---|
| 5-HT₃ | 12 | Radioligand binding |
| D₂ | 45 | Functional cAMP |
In Vivo Efficacy
Future Research Directions
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Clinical Trials: Phase I studies are needed to establish safety profiles in humans.
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Structural Analogues: Modifying the piperidine’s substituents could improve selectivity for 5-HT₃ over D₂ receptors.
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Drug Delivery: Nanoparticle formulations may enhance brain bioavailability.
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